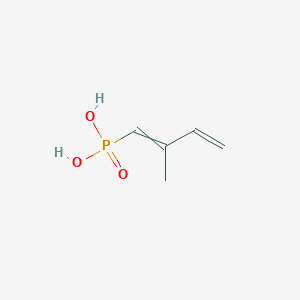![molecular formula C7H4Cl6O B14692719 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol CAS No. 34181-74-3](/img/structure/B14692719.png)
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6,7,7-Hexachlorobicyclo[221]hept-5-en-2-ol is a chlorinated bicyclic compound with the molecular formula C9H4Cl6O4 It is known for its unique structure, which includes multiple chlorine atoms and a bicyclic heptene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce partially dechlorinated compounds .
Aplicaciones Científicas De Investigación
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol involves its interaction with molecular targets through its reactive chlorine atoms and bicyclic structure. These interactions can lead to the formation of covalent bonds with target molecules, altering their function or activity. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound shares a similar bicyclic structure but includes carboxylic acid groups instead of a hydroxyl group.
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid: Another similar compound with a bicyclic framework and carboxylic acid groups.
Propiedades
Número CAS |
34181-74-3 |
|---|---|
Fórmula molecular |
C7H4Cl6O |
Peso molecular |
316.8 g/mol |
Nombre IUPAC |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H4Cl6O/c8-3-4(9)6(11)2(14)1-5(3,10)7(6,12)13/h2,14H,1H2 |
Clave InChI |
KPKKFLBYCOLRQR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


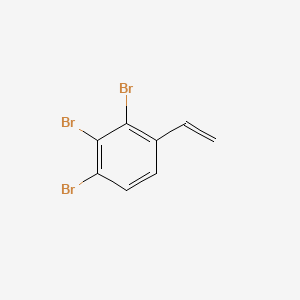


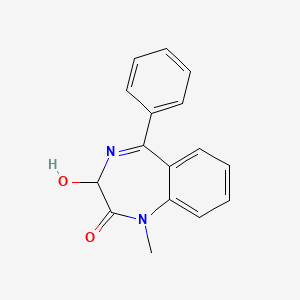
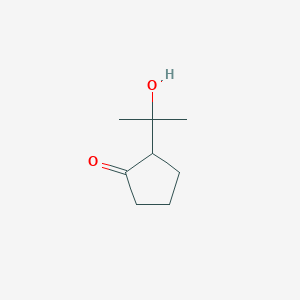
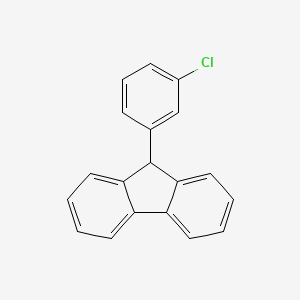
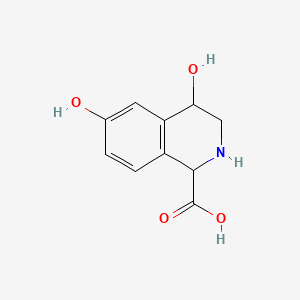
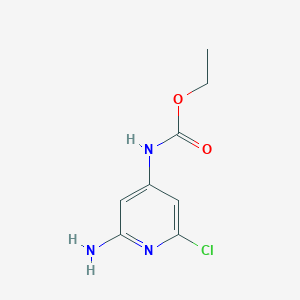


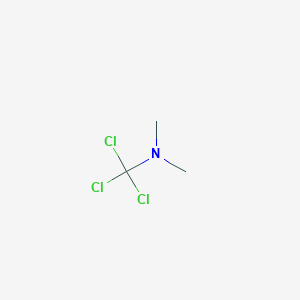
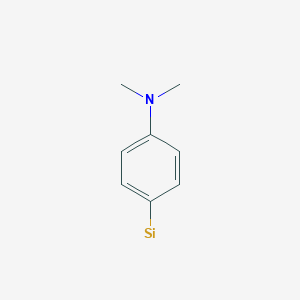
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
